N-(3-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-4-12(2)20-17(25)9-16-10-27-19(23-16)28-11-18(26)22-15-7-5-6-14(8-15)21-13(3)24/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,25)(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSWGJJAOLARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. A notable investigation reported that derivatives of similar thiazole-based compounds exhibited significant cytotoxic effects on melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. The lead compound from this series demonstrated:
- High in vitro potency against both sensitive and resistant cancer cell lines.
- Mechanisms of action involving apoptosis and autophagy induction.
- In vivo efficacy , showing a significant reduction in tumor growth in xenograft models.
The biological activity of this compound is attributed to:
- Apoptosis Induction : The compound triggers programmed cell death pathways, which are crucial for eliminating cancerous cells.
- Autophagy Activation : It promotes autophagic processes that can lead to cellular degradation of damaged components, further contributing to its anticancer effects.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics, making it a viable candidate for further development in therapeutic applications.
Study 1: Efficacy Against Melanoma
A study conducted by Millet et al. (2016) evaluated the effects of thiazole derivatives on melanoma cells. The results indicated that the lead compound significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 values around 5 µM). This study emphasized the potential of thiazole derivatives in treating resistant melanoma cases .
Study 2: Pancreatic Cancer Resistance
Another investigation focused on pancreatic cancer cells demonstrated that the compound effectively overcame drug resistance mechanisms commonly associated with this malignancy. The findings suggested that the compound could serve as a novel therapeutic agent for patients with resistant pancreatic tumors .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism | In Vivo Efficacy |
|---|---|---|---|
| Melanoma | 5 | Apoptosis + Autophagy | Significant reduction |
| Pancreatic Cancer | 7 | Apoptosis + Autophagy | Notable tumor shrinkage |
| Chronic Myeloid Leukemia | 6 | Apoptosis + Autophagy | Reduced tumor growth |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide |
| Metabolism | Liver (CYP450) |
| Elimination Half-life | ~4 hours |
Scientific Research Applications
The compound has shown promising biological activities in various studies:
- Antibacterial Properties : Similar derivatives of thiazole compounds have been reported to exhibit significant antibacterial activity. For instance, a study on N-(6-arylbenzo[d]thiazole-2-yl)acetamides demonstrated their efficacy against various bacterial strains, highlighting the potential for N-(3-acetamidophenyl)-2-((4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide to possess similar properties .
- Urease Inhibition : Research indicates that thiazole derivatives can inhibit urease, an enzyme linked to several pathological conditions. The molecular docking studies suggest that compounds with thiazole moieties bind effectively to urease's active sites, which could be a therapeutic target for conditions like urease-related infections .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step procedures:
- Preparation of Thiazole Derivatives : The initial step often includes the synthesis of thiazole derivatives using appropriate starting materials and reaction conditions (e.g., C-C coupling methodologies).
- Formation of Acetamide Linkages : Subsequent reactions involve the introduction of acetamide groups through acylation reactions, which can be facilitated by using acetic anhydride or acetyl chloride under controlled conditions.
- Purification and Characterization : The final product is purified using crystallization or chromatography techniques and characterized using spectroscopic methods like NMR and IR to confirm the structure .
Therapeutic Potential
The therapeutic applications of this compound are diverse:
- Cancer Treatment : Compounds with similar structural features have been investigated for their anticancer properties. For example, thiazole-containing compounds have shown activity against various cancer cell lines, suggesting that this compound may also exhibit similar anticancer effects .
- Neurological Applications : There is emerging interest in the role of thiazole derivatives in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects.
Case Studies and Research Findings
Several studies provide insights into the efficacy and applications of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares structural motifs with several analogs reported in the literature. Key differences lie in substituents, which influence physicochemical properties such as melting point, solubility, and synthetic yield.
Table 1: Comparative Physicochemical Data
Key Observations:
- Substituent Effects on Melting Points: Aromatic and polar groups (e.g., 4-chlorophenyl in Compound 9 , 4-methoxyphenyl in Compound 13 ) result in higher melting points (186–290°C) due to strong intermolecular forces (e.g., π-π stacking, hydrogen bonding). The target compound’s sec-butylamino group, being aliphatic and less polar, may reduce melting points compared to aromatic analogs, similar to 2-(2,6-dichlorophenyl)acetamide (489–491°C) .
- Synthetic Yields: High yields (75–90%) are observed in compounds with electron-withdrawing groups (e.g., chloro, nitro) that stabilize intermediates . The target’s sec-butylamino group, a sterically demanding substituent, might lower yields due to hindered reaction kinetics.
Functional Group Contributions
- Thiazole-Thioacetamide Core :
- Present in both the target compound and analogs (e.g., Compounds 9 ), this core facilitates hydrogen bonding and coordination with biological targets. For example, coumarin-linked thiazoles (Compound 13 ) exhibit α-glucosidase inhibitory activity, suggesting the thiazole-thioacetamide motif is critical for enzyme interaction.
- Polar vs. Lipophilic Substituents: Piperazine derivatives (e.g., Compound 13 ) have higher polarity (Rf = 0.42–0.55) due to nitrogen-rich moieties, enhancing aqueous solubility. Sulfamoyl groups in quinazolinone analogs (Compound 5 ) enhance solubility and bioavailability via hydrogen bonding, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
